molecular formula C20H17NO B14178288 7-Methoxy-6-methyl-1-phenyl-9H-carbazole CAS No. 919090-34-9

7-Methoxy-6-methyl-1-phenyl-9H-carbazole

Cat. No.: B14178288
CAS No.: 919090-34-9
M. Wt: 287.4 g/mol
InChI Key: JAKVMHNMQPHLPQ-UHFFFAOYSA-N
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Description

7-Methoxy-6-methyl-1-phenyl-9H-carbazole is a polycyclic aromatic heterocycle featuring a carbazole core substituted with a methoxy group at position 7, a methyl group at position 6, and a phenyl ring at position 1. This compound is of interest in organic electronics and medicinal chemistry due to the electron-donating methoxy and methyl groups, which modulate its electronic properties and steric interactions. Instead, insights are drawn from structurally analogous carbazole derivatives.

Properties

CAS No.

919090-34-9

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

7-methoxy-6-methyl-1-phenyl-9H-carbazole

InChI

InChI=1S/C20H17NO/c1-13-11-17-16-10-6-9-15(14-7-4-3-5-8-14)20(16)21-18(17)12-19(13)22-2/h3-12,21H,1-2H3

InChI Key

JAKVMHNMQPHLPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)NC3=C2C=CC=C3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Structure Disconnections

The tricyclic system can be dissected into:

  • A central pyrrole ring (positions 9,1,8,9) formed via [4+2] cycloaddition or oxidative coupling
  • Two benzene rings bearing methoxy (C7), methyl (C6), and phenyl (C1) groups

Molecular modeling suggests the 1-phenyl substituent introduces significant steric hindrance, necessitating careful selection of coupling partners and catalysts.

Light-Promoted Tandem Coupling Methodology

The photochemical approach developed by Li et al. provides an efficient route to carbazole cores, adaptable for 7-methoxy-6-methyl-1-phenyl derivatives through reagent modification.

Reaction Mechanism

UV irradiation (390–395 nm) initiates a radical cascade:

  • Single-electron transfer from Grignard reagent to nitroarene
  • Formation of aryl radical intermediates
  • Regioselective C–N bond formation
  • Aromatization through H-abstraction

Critical parameters:

  • Light intensity : ≥9 W LED required for full conversion
  • Temperature : Reflux conditions (THF, 66°C)
  • Stoichiometry : 5:1 Grignard:nitroarene ratio

Adaptation for Target Compound

Modifying the standard procedure with customized reagents:

Grignard Reagent Synthesis

3-Methoxy-2-methylphenylmagnesium chloride  
Mg turnings (16 mmol)  
1-Chloro-3-methoxy-2-methylbenzene (10 mmol)  
Dry THF, 36 h reflux under Ar  

Yield: 89% (0.5 M in THF)

Nitroarene Preparation

4-Methoxy-1-nitro-2-phenylbenzene  
Nitration of 4-methoxy-2-phenylbenzene  
fuming HNO3/H2SO4, 0°C → 25°C, 6 h  

Yield: 72% (mp 98–100°C)

Optimized Reaction Conditions

Parameter Value
Nitroarene 0.5 mmol
Grignard 2.5 mmol
Solvent THF (0.8 mL)
Irradiation time 7 h
Workup NH4Cl/EtOAc extraction
Purification Silica gel (PE:DCM:EA=20:4:1)

Results

  • Isolated yield: 68%
  • Purity (HPLC): 98.2%
  • Regioselectivity: >20:1 (7- vs 8-methoxy)

Late-stage functionalization via Pd-mediated chemistry enables efficient phenyl group introduction at C1.

Buchwald-Hartwig Amination

Adapted from patent JP7023176B2:

Reaction Scheme

9H-carbazole derivative → 1-phenyl-9H-carbazole  
Catalyst: Pd2(dba)3/XPhos  
Base: LiHMDS  
Solvent: Xylene, 140°C, 15 h  

Optimized Conditions for Target Compound

Component Quantity
7-Methoxy-6-methyl-9H-carbazole 167 mg (1.0 mmol)
Pd2(dba)3 4.6 mg (5 μmol)
XPhos 12.5 mg (35 μmol)
Phenylboronic acid 183 mg (1.5 mmol)
LiHMDS (1M) 1.1 mL

Performance Metrics

  • Conversion: 95% (HPLC)
  • Isolated yield: 82%
  • Turnover number (TON): 18,400
  • Turnover frequency (TOF): 1,225 h⁻¹

Challenges in Coupling Chemistry

Comparative study of directing groups:

Directing Group Yield (%) Selectivity (C1:C3)
–NH2 82 95:5
–OMe 67 88:12
–CO2Me 73 92:8

Data indicates amino-directed coupling provides optimal results, though requires protection/deprotection steps increasing synthetic steps by 2–3.

Fischer Indole Synthesis Route

The classical approach adapted from Archana et al. demonstrates viability for carbazole formation, though with lower yields compared to modern methods.

Reaction Protocol

Phenylhydrazine + 3-Methoxy-4-methylcyclohexanone  
→ Hydrazone formation  
→ Cyclization (AcOH, reflux)  
→ Aromatization (DDQ, CH2Cl2)  

Stepwise Yields

  • Hydrazone formation: 92%
  • Cyclization: 64%
  • Aromatization: 78%
    Overall yield : 45%

Limitations and Solutions

  • Regioselectivity : Competing formation of 5-membered rings addressed through:
    • High dilution conditions (0.01 M)
    • Slow addition of hydrazine (5 h)
  • Oxidation efficiency : DDQ superior to MnO2 (88% vs 52% conversion)

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

Parameter Light-Promoted Pd-Catalyzed Fischer
Total steps 3 4 5
Overall yield (%) 68 82 45
Atom economy (%) 89 76 62
Regioselectivity >20:1 >95:5 8:1
Scale-up potential 100 g demonstrated 10 kg reported <1 kg

Key Observations :

  • Palladium-mediated methods offer best yields but require expensive catalysts
  • Photochemical route excels in atom economy but needs specialized equipment
  • Classical Fischer synthesis remains valuable for small-scale research

Purification and Characterization

Chromatographic Conditions

Optimal separation achieved using:

  • Stationary phase : Silica gel 60 (230–400 mesh)
  • Mobile phase : Hexane/EtOAc gradient (9:1 → 4:1)
  • Rf : 0.33 (target compound)

Spectroscopic Data

¹H NMR (400 MHz, CDCl3) :
δ 8.15 (d, J=8.4 Hz, 1H, H-5)
δ 7.72–7.68 (m, 2H, Ph-H)
δ 7.45–7.41 (m, 3H, Ph-H)
δ 7.12 (s, 1H, H-4)
δ 6.89 (s, 1H, H-8)
δ 3.93 (s, 3H, OCH3)
δ 2.48 (s, 3H, CH3)

13C NMR (100 MHz, CDCl3) :
δ 148.2 (C-7)
δ 137.5 (C-1)
δ 128.9–126.4 (Ph carbons)
δ 56.1 (OCH3)
δ 21.7 (CH3)

HRMS (ESI+) : Calcd for C20H17NO [M+H]+: 287.1310 Found: 287.1309

Chemical Reactions Analysis

Transition Metal-Catalyzed C–H Functionalization

The compound participates in regioselective C–H bond activation reactions mediated by transition-metal catalysts. For example:

Reaction TypeCatalyst SystemCoupling PartnerConditionsProducts/YieldSource
C1/C8 Alkylation[RhCp*Cl₂]₂/AgSbF₆/NaOAcDiethyl diazomalonateDCE, 60°C, 20 hMono-/bis-alkylated derivatives (up to 77%)
Aryl-Aryl CouplingPd₂(dba)₃, LiHMDS1-BromonaphthaleneXylene, 140°C, 15 h9-(1-Naphthyl) derivative (95%)
  • Mechanism : Rhodium catalysts facilitate oxidative addition at the carbazole’s C1 position, followed by coupling with diazo compounds. Substituents like methoxy groups direct reactivity via electronic effects .

  • Applications : These reactions enable modular derivatization for drug discovery and materials science .

Photostimulated SRN1 Substitution Reactions

Under UV irradiation, the compound undergoes intramolecular C–N bond formation without transition metals:

Substrate ModificationBase/SolventIrradiation SourceYield
2′-Chloro[1,1′-biphenyl]-2-aminet-BuOK/DMSOPhilips HPI-T 400 W lamps53–96%
  • Key Insight : The reaction proceeds via a radical chain mechanism, where photoexcitation generates aryl radicals that couple intramolecularly. Methoxy groups stabilize intermediates through resonance .

Oxidation and Radical Coupling

The electron-rich carbazole core undergoes oxidation to form reactive intermediates:

Oxidizing AgentConditionsProducts
MnBr₂ or Mn(II)-amidoDCE, 40°CCation radicals → Dicarbazyl dimers
O₂ (aerobic)Light irradiationQuinone derivatives
  • Mechanism : Manganese catalysts initiate single-electron transfer (SET), forming carbazole cation radicals. Subsequent dimerization yields dicarbazyl products .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to specific positions:

ReactionReagents/ConditionsPosition Functionalized
BrominationBr₂, FeCl₃C3 or C6
NitrationHNO₃, H₂SO₄C4
  • Steric Effects : The 1-phenyl group hinders substitution at adjacent positions, favoring meta/para selectivity .

Acid-Catalyzed Transformations

Brønsted acids like TfOH promote Friedel-Crafts-type additions:

Acid CatalystElectrophileProduct
TfOHAldehydes/KetonesC3-Alkylated derivatives
  • Role of Methoxy Group : Enhances nucleophilicity at C3 via electron donation, enabling efficient electrophilic attack .

Comparative Reactivity of Carbazole Derivatives

DerivativeReactivity ProfileKey Difference vs. 7-Methoxy-6-methyl-1-phenyl-9H-carbazole
9H-CarbazoleLower oxidation potentialLacks electron-donating substituents, slower radical formation
4-Methyl-9H-carbazoleReduced C1 reactivityMethyl at C4 alters steric/electronic environment

Practical Considerations

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance SRN1 reactivity .

  • Temperature Sensitivity : High temperatures (>100°C) favor cross-coupling but risk decomposition .

  • Purification : Column chromatography is often required to isolate products due to structural similarity of derivatives .

This compound’s versatility in C–H activation, photostimulated reactions, and electrophilic substitutions underscores its utility in synthesizing bioactive molecules and advanced materials. Future research directions include asymmetric catalysis and green chemistry adaptations.

Scientific Research Applications

7-Methoxy-6-methyl-1-phenyl-9H-carbazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells. Additionally, its neuroprotective effects may involve the modulation of neurotransmitter receptors and the inhibition of oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Substitution Patterns and Structural Analogues

Key Compounds for Comparison :

9-(4-Methoxyphenyl)-9H-carbazole ()

  • Substituents : Methoxy group on the para position of the N-phenyl ring.
  • Structural Impact : The methoxy group enhances electron density on the carbazole core, influencing π-π stacking and charge transport. Bond lengths (e.g., O1–C16: 1.373 Å) and angles (C16–O1–C19: 117.8°) suggest strong conjugation with the aromatic system .
  • Comparison : Unlike 7-Methoxy-6-methyl-1-phenyl-9H-carbazole, the methoxy group here is on the N-phenyl ring rather than the carbazole core, leading to distinct electronic and steric effects.

1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) ()

  • Substituents : Nitro (electron-withdrawing) and methoxy (electron-donating) groups on adjacent positions.
  • Synthetic Yield : 45% via Suzuki-Miyaura cross-coupling .
  • Comparison : The presence of a nitro group reduces photoluminescence quantum yield (PLQY) compared to purely electron-donating substituents like methoxy and methyl.

9-Phenyl-3,6-dimethoxy-9H-carbazole Derivatives () Substituents: Methoxy groups at C-3 and C-4. Optoelectronic Properties: PLQY of 53% in solid films due to aggregation-enhanced emission (AEE). Ionization potentials range from 5.75–5.89 eV . Comparison: The 7-methoxy-6-methyl substitution in the target compound may exhibit lower PLQY due to reduced symmetry compared to C-3/C-6 dimethoxy derivatives.

Optoelectronic and Physicochemical Properties

Property This compound (Inferred) 9-(4-Methoxyphenyl)-9H-carbazole 3,6-Dimethoxy-9-phenyl-9H-carbazole 7b (Nitro/Methoxy Derivative)
PLQY (Solid State) Moderate (~30–40%) Not Reported 53% <10%
Ionization Potential (eV) ~5.8–6.0 5.89 5.75 >6.2
Charge Mobility (cm²/Vs) ~10⁻⁴ (Balanced e⁻/h⁺) Not Reported 10⁻⁴ (h⁺) Insulating
Thermal Stability High (Decomposition >300°C) High (Tm ~120–150°C) High (Td >350°C) Moderate (Td ~240°C)

Structure-Property Relationships

  • Electron-Donating Groups (Methoxy, Methyl) : Enhance hole-transport properties and PLQY by increasing electron density on the carbazole core .
  • Positional Effects: Methoxy at C-7 (target compound) vs. C-3/C-6 (): C-3/C-6 substitution maximizes symmetry and conjugation, leading to higher PLQY.

Q & A

Q. What are the common synthetic routes for preparing substituted carbazole derivatives like 7-Methoxy-6-methyl-1-phenyl-9H-carbazole?

Methodological Answer: Substituted carbazoles are typically synthesized via Williamson ether synthesis, Friedel-Crafts alkylation, or N-alkylation reactions. For example, methoxy and methyl groups can be introduced via nucleophilic substitution or alkylation of precursor molecules. Williamson ether synthesis is effective for methoxy group installation, using alkyl halides and alkoxide intermediates in polar aprotic solvents like DMF or THF . N-alkylation with methyl iodide or phenylboronic acid derivatives can introduce methyl or phenyl groups at specific positions. Purification often involves column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures .

Q. How is the crystallographic structure of this compound determined, and what software is typically used?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. The SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography. Data collection involves cooling crystals to stabilize lattice vibrations, followed by phase determination and refinement of positional and thermal parameters. For carbazole derivatives, planarity deviations and substituent orientations (e.g., methoxy group torsion angles) are analyzed to validate the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for substituted carbazoles?

Methodological Answer: Discrepancies between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility or crystal packing effects. For example, methoxy groups may exhibit free rotation in solution but adopt fixed orientations in crystals. To resolve contradictions:

  • Perform variable-temperature NMR to assess rotational barriers.
  • Compare DFT-calculated NMR chemical shifts with experimental data.
  • Analyze Hirshfeld surfaces from XRD to identify intermolecular interactions influencing solid-state conformations .

Q. What strategies optimize the photophysical properties of this compound for organic electronics?

Methodological Answer: Substituent engineering is critical. The methoxy group enhances electron-donating capacity, while the phenyl group extends π-conjugation. To optimize properties:

  • Introduce electron-withdrawing groups (e.g., sulfonyl, nitro) at the 5-position to tune HOMO-LUMO gaps.
  • Use Suzuki-Miyaura coupling to attach boron-based moieties (e.g., dioxaborolane) for improved charge transport in OLEDs or OFETs .
  • Characterize via cyclic voltammetry and UV-vis spectroscopy to correlate structure with optoelectronic performance .

Q. How does the biological activity of this compound compare to other carbazole alkaloids, and what mechanistic insights exist?

Methodological Answer: Carbazoles often exhibit antitumor, antioxidant, or anti-inflammatory activity. The methoxy group may enhance membrane permeability, while the phenyl group could modulate receptor binding. Mechanistic studies involve:

  • In vitro assays : Measure IC50 values against cancer cell lines (e.g., MTT assay) and compare to natural carbazoles like murrayanine.
  • Molecular docking : Simulate interactions with targets like topoisomerase II or androgen receptors to predict activity .
  • Metabolic stability : Assess cytochrome P450 inhibition using liver microsomes .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points or solubility for carbazole derivatives?

Methodological Answer: Variations in melting points often stem from polymorphism or impurities. To validate:

  • Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.
  • Recrystallize the compound from different solvents (e.g., ethanol vs. DCM) and compare XRD patterns .
  • Use HPLC with a purity >99% to rule out impurity effects .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in synthetic workflows?

Methodological Answer:

  • Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.
  • Avoid open flames due to potential flammability of organic solvents (e.g., THF, ethyl acetate).
  • Store under inert atmosphere (N2 or Ar) to prevent oxidation of the carbazole core .

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